Boronolide

CAS No.:

Cat. No.: VC1875761

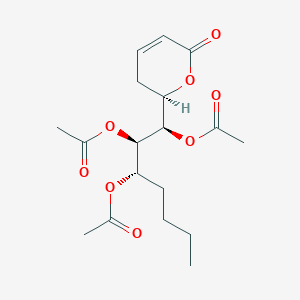

Molecular Formula: C18H26O8

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26O8 |

|---|---|

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | [(1R,2R,3S)-1,2-diacetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]heptan-3-yl] acetate |

| Standard InChI | InChI=1S/C18H26O8/c1-5-6-8-14(23-11(2)19)17(24-12(3)20)18(25-13(4)21)15-9-7-10-16(22)26-15/h7,10,14-15,17-18H,5-6,8-9H2,1-4H3/t14-,15+,17+,18+/m0/s1 |

| Standard InChI Key | BRBSZFBUFZWHCT-BURFUSLBSA-N |

| Isomeric SMILES | CCCC[C@@H]([C@H]([C@@H]([C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CCCCC(C(C(C1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Biological Properties and Traditional Uses

The plants containing boronolide have been employed in traditional medicine for various purposes. Tetradenia riparia, for instance, has been used by the Zulu people as an emetic (to induce vomiting), while leaf infusions have reportedly been effective against malaria . This traditional use has sparked scientific interest in boronolide and its derivatives.

The α,β-unsaturated-δ-lactone moiety present in boronolide plays a key role in its bioactivity. This structural feature functions as a potential Michael acceptor for nucleophilic amino acid residues of natural receptors, which may explain its biological effects . Structure-activity relationship studies have demonstrated that this lactone moiety is essential for the biological activity exhibited by many natural products with similar structures .

In addition to boronolide itself, partially and totally deacetylated analogues (identified as compounds 2 and 3 in the literature) have been isolated from Tetradenia riparia . These derivatives may also contribute to the medicinal properties associated with these plants.

Chemical Synthesis Methods

Synthesis by Nagano and Co-workers

Nagano and colleagues developed a synthesis methodology that utilized the chiral centers of D-glucose as the starting point . This approach leveraged the inherent stereochemistry of the sugar molecule to control the configuration of boronolide's chiral centers.

Stereoselective Synthesis from Diethyl D-Tartrate

-

Conversion of 1-O-benzyl-2,3-O-isopropylidene-D-threitol derivative (compound 5) to Weinreb amide (compound 6)

-

Installation of the butyl side chain by treating Weinreb amide with butylmagnesium bromide

-

Ring-closing olefin metathesis utilizing Grubbs' catalyst to construct the unsaturated lactone unit

This synthesis route produced the (+)-boronolide with spectral data identical to that reported for the natural product, confirming its structure and stereochemistry .

Synthesis of Analogues

Research has extended beyond the synthesis of boronolide itself to include the development of structural analogues with modified properties. A notable example is the synthesis of gem-difluoromethylenated analogues of boronolide . The key steps in this synthesis included:

-

Preparation of key intermediates through indium-mediated gem-difluoropropargylation of an aldehyde with a fluorine-containing building block

-

Efficient construction of α,β-unsaturated-δ-lactones via BAIB/TEMPO-procedure

These fluorinated analogues were designed with the consideration that while fluorine and hydrogen atoms are similar in size, the gem-difluoromethylene group (CF2) has strong electron-withdrawing properties that can modify the compound's biological activity .

Spectroscopic Data and Identification

The identification and characterization of boronolide rely on various spectroscopic techniques. Synthetic (+)-boronolide has been confirmed to match the natural product through comparison of spectral data, particularly infrared (IR) spectroscopy and high-resolution proton nuclear magnetic resonance (500 MHz 1H NMR) .

Optical rotation measurements have also been used to confirm the identity and purity of synthetic boronolide. The specific rotation of synthetic (+)-boronolide has been reported as [α]D23 +25 (c 0.2, EtOH), which closely matches the literature value for the natural product: [α]D23 +28 (c 0.08, EtOH) .

Modern analytical methods used for boronolide identification include:

-

High-performance liquid chromatography (HPLC)

-

Mass spectrometry (MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

Structure-Activity Relationships

The relationship between boronolide's chemical structure and its biological activity has been subject to investigation. As mentioned previously, the α,β-unsaturated-δ-lactone moiety is believed to be crucial for bioactivity due to its ability to act as a Michael acceptor for nucleophilic amino acid residues in biological targets .

Structure-activity relationship studies have focused on modifications to this core structure to enhance or modify biological properties. The development of gem-difluoromethylenated analogues represents one approach to modifying boronolide's properties while maintaining its core structural elements .

The deacetylated analogues of boronolide (compounds 2 and 3) found in nature suggest that variations in the acetoxy groups may also influence biological activity. These natural variants provide inspiration for synthetic modifications aimed at enhancing specific properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume